1,2,4-Trichloro-5-(trifluoromethoxy)benzene 1,2,4-Trichloro-5-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 63165-10-6
VCID: VC8128369
InChI: InChI=1S/C7H2Cl3F3O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H
SMILES: C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)(F)F
Molecular Formula: C7H2Cl3F3O
Molecular Weight: 265.4 g/mol

1,2,4-Trichloro-5-(trifluoromethoxy)benzene

CAS No.: 63165-10-6

Cat. No.: VC8128369

Molecular Formula: C7H2Cl3F3O

Molecular Weight: 265.4 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Trichloro-5-(trifluoromethoxy)benzene - 63165-10-6

Specification

CAS No. 63165-10-6
Molecular Formula C7H2Cl3F3O
Molecular Weight 265.4 g/mol
IUPAC Name 1,2,4-trichloro-5-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C7H2Cl3F3O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H
Standard InChI Key ORYLMIPDUIQKAO-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)(F)F
Canonical SMILES C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Formula

1,2,4-Trichloro-5-(trifluoromethoxy)benzene belongs to the class of polychlorinated trifluoromethylated benzenes. Its molecular formula is C₇H₂Cl₃F₃O, with a benzene core substituted at the 1, 2, and 4 positions by chlorine atoms and at the 5 position by a trifluoromethoxy (-OCF₃) group . The spatial arrangement of substituents creates significant steric hindrance, influencing its reactivity in substitution and coupling reactions.

Spectroscopic Characteristics

  • Mass Spectrometry: The exact mass is 247.917419 Da, with a dominant molecular ion peak at m/z 249.445 .

  • LogP: The partition coefficient (LogP) of 4.80 indicates high lipophilicity, suggesting potential bioaccumulation in fatty tissues .

  • Vapor Pressure: At 25°C, its vapor pressure is 0.2 mmHg, reflecting low volatility under standard conditions .

Physical and Thermodynamic Properties

Thermodynamic Data

PropertyValueConditionsSource
Boiling Point216.6 ± 35.0°C760 mmHg
Flash Point96.0 ± 19.4°CClosed cup
Density1.6 ± 0.1 g/cm³20°C
Refractive Index1.49020°C

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 200°C. Its reactivity is dominated by electrophilic aromatic substitution (EAS), with the trifluoromethoxy group acting as a strong electron-withdrawing meta-director . The chlorine substituents further deactivate the ring, limiting reactivity to harsh conditions such as nitration or sulfonation.

Synthesis and Manufacturing

Industrial Routes

The synthesis of 1,2,4-Trichloro-5-(trifluoromethoxy)benzene typically involves sequential halogenation and fluorination steps. A representative pathway, adapted from patented methodologies , proceeds as follows:

  • Nitration of 2,4-Dichlorofluorobenzene:

    • Reaction with fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 50–60°C yields 2,4-dichloro-5-fluoronitrobenzene .

    • Key Conditions: Nitric acid is used in 1.1 equivalents, with a 1:1 (w/w) H₂SO₄:HNO₃ ratio .

  • Fluorination with Potassium Fluoride (KF):

    • Substitution of the nitro group with fluorine is catalyzed by quaternary ammonium salts (e.g., tetrabutylammonium bromide) in sulfolane at 150–200°C .

    • Yield: ~98% for 2,4,5-trifluoronitrobenzene .

  • Hydrogenation and Functionalization:

    • Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines, followed by diazotization and deamination to introduce the trifluoromethoxy group .

Laboratory-Scale Modifications

Alternative methods include the use of antimony pentachloride (SbCl₅) as a fluorination agent, as demonstrated in the synthesis of analogous trifluoromethoxypyrazines . For example, heating chlorinated precursors with SbCl₅ and KF at 145–160°C facilitates nucleophilic aromatic substitution .

Applications in Industry and Research

Agrochemical Intermediates

The compound’s halogen-rich structure makes it a precursor to herbicides and insecticides. For instance, it is utilized in synthesizing fluoroquinolone antibiotics like sitafloxacin, where the trifluoromethoxy group enhances membrane permeability and target binding .

Pharmaceutical Development

In drug discovery, the trifluoromethoxy moiety improves metabolic stability and bioavailability. The compound has been investigated as a building block for hypoglycemic agents (e.g., sitagliptin) and oncology therapeutics .

Materials Science

Its high density (1.6 g/cm³) and thermal stability lend utility in liquid crystal formulations, where it modulates phase transitions and optical properties .

Future Directions and Challenges

Green Synthesis Innovations

Current methods rely on stoichiometric HNO₃ and H₂SO₄, generating hazardous waste. Research into catalytic nitration and electrochemical fluorination could enhance sustainability .

Expanding Biomedical Applications

Ongoing studies explore its use in positron emission tomography (PET) tracers, leveraging the fluorine-18 isotope for imaging applications .

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